molecular formula C17H26N2O4 B12326119 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid

2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid

Cat. No.: B12326119
M. Wt: 322.4 g/mol
InChI Key: GBVXUKWRYVJUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid is a complex organic compound with a unique structure. This compound is characterized by its pyrazinoindole core, which is fused with a dioxo group and a pentanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrazine compounds. The reaction conditions may involve:

    Condensation reactions: To form the pyrazinoindole core.

    Oxidation reactions: To introduce the dioxo groups.

    Alkylation reactions: To attach the pentanoic acid side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: To form additional oxo groups.

    Reduction: To convert oxo groups to hydroxyl groups.

    Substitution: To replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield additional dioxo derivatives.

    Reduction: May yield hydroxyl derivatives.

    Substitution: May yield various substituted pyrazinoindole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and cytotoxic properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: For its potential use in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Such as tryptophan and serotonin.

    Pyrazine compounds: Such as pyrazinamide and phenazine.

Uniqueness

What sets 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid apart is its unique combination of a pyrazinoindole core with a dioxo group and a pentanoic acid side chain. This structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid

InChI

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)

InChI Key

GBVXUKWRYVJUFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.